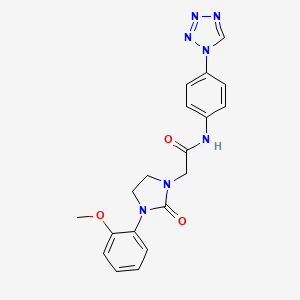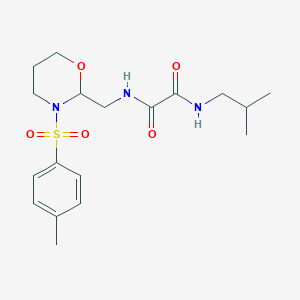
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as NBO, is a compound that has gained attention in the scientific community for its potential applications in drug discovery and development. NBO is a small molecule that belongs to the class of oxalamide compounds, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is not fully understood. However, it is believed that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In vivo studies have demonstrated that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have low toxicity and good bioavailability. However, one limitation of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One potential area of study is the development of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide and its potential applications in various therapeutic areas.
Synthesemethoden
The synthesis of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction of N-isobutyl-N-methylamine with 3-tosyl-1,3-oxazinan-2-one, followed by the reaction of the resulting intermediate with oxalyl chloride. The final product is obtained by the reaction of the intermediate with ammonia.
Wissenschaftliche Forschungsanwendungen
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been studied for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. In cancer research, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological disorders, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-16-21(9-4-10-26-16)27(24,25)15-7-5-14(3)6-8-15/h5-8,13,16H,4,9-12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHJFLSOCQWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




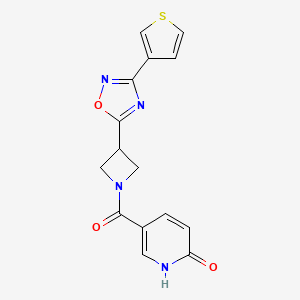



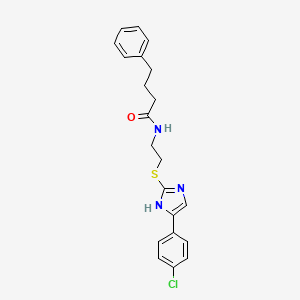

![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)
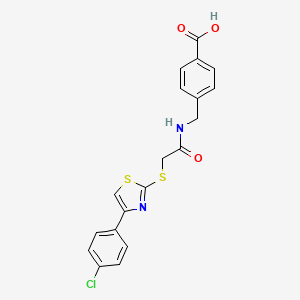
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)

